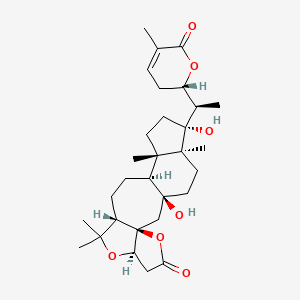
Kadcoccilactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone A is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This genus is known for its medicinal properties and has been traditionally used in various treatments, including chronic enteritis, acute gastritis, duodenal ulcers, and rheumatic pain . This compound is one of the many bioactive compounds found in this plant, contributing to its therapeutic potential.
Preparation Methods
The preparation of Kadcoccilactone A involves the extraction and isolation from the roots of Kadsura coccinea. The process typically includes:
Chemical Reactions Analysis
Kadcoccilactone A undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kadcoccilactone A has been studied for its various scientific research applications, including:
Mechanism of Action
The mechanism of action of Kadcoccilactone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), enzymes involved in metabolic and neurological processes . By inhibiting these enzymes, this compound can modulate signaling pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Kadcoccilactone A is part of a group of triterpenoids found in Kadsura coccinea. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar bioactive properties.
Kadcoccilactone R: Exhibits comparable biological activities.
Kadcoccilactone L: Known for its anti-tumor activity.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13S,14S,17R,18S)-1,17-dihydroxy-9,9,14,18-tetramethyl-17-[(1R)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-7-8-19(35-24(17)32)18(2)30(34)14-11-26(5)21-10-9-20-25(3,4)36-22-15-23(31)37-29(20,22)16-28(21,33)13-12-27(26,30)6/h7,18-22,33-34H,8-16H2,1-6H3/t18-,19+,20+,21+,22-,26+,27+,28+,29-,30-/m1/s1 |
InChI Key |
SHJXIADUURYPSM-LISQSKDTSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@]2(CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















